Androsta-1,4-diene-3,6,17-trione
Overview
Description
Androsta-1,4-diene-3,6,17-trione, also known as ADT, is a compound with the molecular formula C19H22O3 . It is used in the pharmaceutical industry and is known to be an aromatase inhibitor . This compound is also a metabolite of progesterone .
Synthesis Analysis
The biotransformation of cholesterol to Androsta-1,4-diene-3,6,17-trione (ADD) has been achieved by Nocardia species . The process involves the selective cleavage of the side chain of sterols, yielding androstane steroids .Molecular Structure Analysis
The molecular structure of Androsta-1,4-diene-3,6,17-trione consists of 19 carbon atoms, 22 hydrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 298.376 Da and the monoisotopic mass is 298.156891 Da .Physical And Chemical Properties Analysis
Androsta-1,4-diene-3,6,17-trione has a density of 1.2±0.1 g/cm3, a boiling point of 469.6±45.0 °C at 760 mmHg, and a flash point of 203.3±23.9 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 0 freely rotating bonds .Scientific Research Applications
Chemical Transformations : Collins and Krause (1988) demonstrated the conversion of 12α-hydroxyandrosta-1,4-diene-3,17-dione into various compounds, including androsta-1,4-diene-3,12,17-trione. This research highlights the chemical versatility and potential for creating derivatives of androsta-1,4-diene-3,6,17-trione for various applications in chemistry and pharmacology (Collins & Krause, 1988).
Metabolism and Doping Control : Parr et al. (2009) investigated the urinary metabolism of androsta-1,4,6-triene-3,17-dione, an irreversible aromatase inhibitor. The study is crucial in understanding the excretion patterns and detection methods in doping control, underscoring the compound's relevance in sports medicine (Parr et al., 2009).
Crystal Structures : Böcskei et al. (1995) analyzed the crystal structures of molecular compounds involving androsta-1,4-diene-3,17-dione. Such studies are crucial in pharmaceuticals and material sciences for understanding the solid-state properties of compounds (Böcskei et al., 1995).
Novel Reactions and Derivatives : Bourke et al. (1998) explored various reactions involving 12α-hydroxyandrosta-1,4-diene-3,17-dione, leading to novel compounds and highlighting the potential for discovering new pharmacologically active derivatives (Bourke et al., 1998).
Microbial Transformation : Musharraf et al. (2002) investigated the microbial transformation of (+)-adrenosterone into androsta-1,4-diene-3,11,17-trione, among other metabolites. This research is significant for biotechnological applications, such as the synthesis of steroids through microbial pathways (Musharraf et al., 2002).
Steroidal Cyclohexadienyl Anion Transformation : Vasil'eva et al. (1999) studied the transformation of steroidal cyclohexadienyl anion without fragmentation, providing insights into the chemical behavior and potential applications of androsta-1,4-diene-3,6,17-trione in organic synthesis (Vasil'eva et al., 1999).
Sterol Transformation using Mycobacterium : Molchanova et al. (2007) demonstrated the transformation of sterols into androsta-1,4-diene-3,17-dione using the Mycobacterium neoaurum strain. This study is important for the industrial production of steroidal compounds (Molchanova et al., 2007).
Selective Catalytic Reduction to Testosterone : Li (2011) explored the selective catalytic reduction of Androsta-1,4-diene-3,17-dione to testosterone, which is vital in the synthesis of testosterone and related steroids (Li, 2011).
Bioconversion in Green Algae : DellaGreca et al. (1996) studied the bioconversion of androsta-1,4-diene-3,17-dione in cultures of the green alga T76 Scenedesmus quadricauda. This research contributes to our understanding of the biotransformation capabilities of algae and their potential use in steroid synthesis (DellaGreca et al., 1996).
Safety And Hazards
properties
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,6,17-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h5,7,9,12-14H,3-4,6,8,10H2,1-2H3/t12-,13-,14-,18+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPQXTJWPDQYMP-IEVKOWOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(=O)C4=CC(=O)C=CC34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=O)C4=CC(=O)C=C[C@]34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00993488 | |
Record name | Androsta-1,4-diene-3,6,17-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00993488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Androsta-1,4-diene-3,6,17-trione | |
CAS RN |
72648-46-5 | |
Record name | Androsta-1,4-diene-3,6,17-trione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072648465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Androsta-1,4-diene-3,6,17-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00993488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Oxo Boldione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4HGN4ER3M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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